molecular formula C18H18N4O4 B11025751 N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11025751
M. Wt: 354.4 g/mol
InChI Key: XTIPAUNSMMEQSG-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked to a substituted ethylamine group via an acetamide bridge. The benzotriazinone moiety is a heterocyclic system known for its diverse bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 2-(2-methoxyphenoxy)ethyl substituent introduces a methoxy group and an ether linkage, which may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl groups.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C18H18N4O4/c1-25-15-8-4-5-9-16(15)26-11-10-19-17(23)12-22-18(24)13-6-2-3-7-14(13)20-21-22/h2-9H,10-12H2,1H3,(H,19,23)

InChI Key

XTIPAUNSMMEQSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethylamine, which is then reacted with 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazinyl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The benzotriazinone core is a common feature among analogs, but substituents on the acetamide nitrogen and adjacent functional groups significantly influence bioactivity. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure N-Substituent Biological Activity/Application Key Findings/References
Target Compound Benzotriazinone 2-(2-Methoxyphenoxy)ethyl Hypothetical CNS/antimicrobial targets Unique lipophilicity from methoxy
2-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Benzotriazinone 4-Phenylthiazol-2-yl Antimicrobial potential Thiazole enhances π-π stacking
N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide Benzotriazinone 3-Chloro-4-fluorophenyl Screening candidate (e.g., kinase inhibition) Halogens improve metabolic stability
Zelatriazinum (WHO-approved) Benzotriazinone (S)-1-[4-(Trifluoromethoxy)phenyl]ethyl Pharmaceutical candidate Trifluoromethoxy enhances binding
(S)-N-(1-(4-Fluorophenyl)ethyl)-2-(4-oxothieno[2,3-d]triazin-3-yl)acetamide Thienotriazinone 1-(4-Fluorophenyl)ethyl GPR139 agonist (neuropsychiatric) Thienotriazinone improves CNS penetration
2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide Quinazolinone Phenyl InhA inhibitor (tuberculosis) Quinazolinone optimizes enzyme binding

Key Observations:

Core Heterocycle Modifications: Benzotriazinone (target compound): Offers a planar aromatic system for hydrophobic interactions. Thienotriazinone (): Replaces benzene with thiophene, altering electronic properties and enhancing blood-brain barrier (BBB) permeability . Quinazolinone (): Broader π-system may improve binding to larger enzyme active sites (e.g., InhA) .

N-Substituent Effects: Methoxyphenoxyethyl (target): Likely increases lipophilicity and resistance to oxidative metabolism due to the methoxy group. Halogenated aryl groups (): Chlorine and fluorine improve electronegativity and metabolic stability. Trifluoromethoxyphenyl (): Strong electron-withdrawing effects enhance receptor affinity and pharmacokinetics .

Stereochemistry :

  • Compounds with (S)-configured substituents (e.g., zelatriazinum ) show enhanced target specificity, emphasizing the role of chirality in drug design.

Pyridylmethyl (): Improves aqueous solubility via nitrogen lone-pair interactions.

Pharmacological Profiles:

  • Antimicrobial Activity : Thiazole-containing analogs () exhibit broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .
  • Enzyme Inhibition: Quinazolinone derivatives () inhibit InhA (MIC ≤ 2 µg/mL for M. tuberculosis), suggesting benzotriazinones could target similar pathways .

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzotriazine moiety, which is known for its diverse biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antiproliferative Effects

Recent studies have investigated the antiproliferative activity of various derivatives related to this compound. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
8gHeLa5.0Induction of apoptosis
8iMDA-MB-2314.5Cell cycle arrest

The above table summarizes findings from a study where various compounds were tested against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines. Compounds 8g and 8i exhibited notable antiproliferative activity, suggesting that similar derivatives may possess therapeutic potential against various cancers .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The benzotriazine core may interact with DNA or associated enzymes, disrupting replication.
  • Induction of Apoptosis : Evidence suggests that compounds in this class can trigger programmed cell death in tumor cells.
  • Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific checkpoints, preventing proliferation.

Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response.

Study 2: Pharmacokinetics and Toxicity

Another investigation focused on the pharmacokinetic profile and toxicity assessment of the compound. The study reported:

  • Half-life (T1/2) : Approximately 6 hours
  • Maximum Concentration (Cmax) : 1500 ng/mL
  • Toxicity Profile : Minimal adverse effects were observed at therapeutic doses.

These findings suggest that the compound has favorable pharmacokinetic properties and low toxicity, making it a candidate for further development .

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